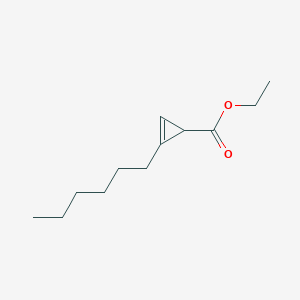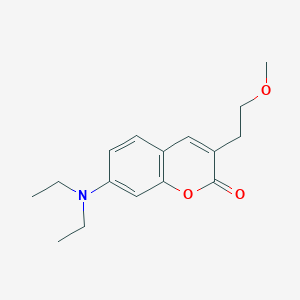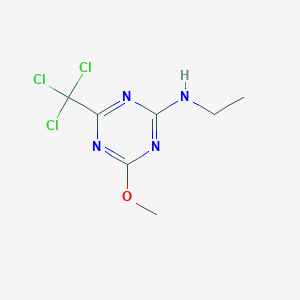![molecular formula C12H23ClO2Si B14263861 Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane CAS No. 141577-83-5](/img/structure/B14263861.png)
Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane is an organosilicon compound with the chemical formula C₁₀H₁₉ClSi. It is a colorless or pale yellow liquid, insoluble in water at room temperature, but soluble in non-polar solvents such as ether and aromatic hydrocarbons . This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane typically involves the reaction of 2-(cyclohex-3-en-1-yl)ethyl alcohol with chlorodiethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrolysis: Water or aqueous solutions are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution Reactions: Products include substituted silanes.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation and Reduction: Various oxidized or reduced silane derivatives.
Wissenschaftliche Forschungsanwendungen
Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane involves its ability to form stable bonds with organic and inorganic substrates. The compound interacts with molecular targets through its reactive chlorine and ethoxy groups, facilitating various chemical transformations. The pathways involved include nucleophilic substitution and hydrolysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro[2-(3-cyclohexen-1-yl)ethyl]dimethylsilane: Similar structure but with dimethyl groups instead of diethoxy groups.
Chloromethylsilane: Contains a chloromethyl group instead of the cyclohexenyl group.
Ethoxysilanes: Compounds with ethoxy groups but different organic substituents.
Uniqueness
Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane is unique due to its specific combination of a cyclohexenyl group and diethoxy groups, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specialized chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
141577-83-5 |
|---|---|
Molekularformel |
C12H23ClO2Si |
Molekulargewicht |
262.85 g/mol |
IUPAC-Name |
chloro-(2-cyclohex-3-en-1-ylethyl)-diethoxysilane |
InChI |
InChI=1S/C12H23ClO2Si/c1-3-14-16(13,15-4-2)11-10-12-8-6-5-7-9-12/h5-6,12H,3-4,7-11H2,1-2H3 |
InChI-Schlüssel |
ZDDSYYTWIYVCEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCC1CCC=CC1)(OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester](/img/structure/B14263802.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)



![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)

![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)

![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)

